Fmoc-Cys(STmp)-OH

Orthogonal protection Cysteine thiol protection Regioselective disulfide formation

Fmoc-Cys(STmp)-OH is the definitive cysteine building block for solid-phase synthesis of peptides requiring multiple, regioselective disulfide bridges. Its S-2,4,6-trimethoxyphenylthio (STmp) side-chain protecting group is uniquely orthogonal: completely stable to piperidine (Fmoc removal) yet cleaved rapidly under mild reducing conditions (5% DTT with NMM in DMF). This thiolytic lability—distinct from acid-labile Trt/Mmt groups—enables sequential, on-resin disulfide bond formation without collapsing the protection hierarchy. For insulin analogs, linaclotide, or any cysteine-rich therapeutic peptide, this reagent ensures correct folding and minimizes misfolded byproducts. For cGMP-grade or larger-scale procurement, contact suppliers directly to secure lot-specific documentation for regulatory filings.

Molecular Formula C27H27NO7S2
Molecular Weight 541.6 g/mol
CAS No. 1403834-74-1
Cat. No. B1449467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Cys(STmp)-OH
CAS1403834-74-1
Molecular FormulaC27H27NO7S2
Molecular Weight541.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)SSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
InChIInChI=1S/C27H27NO7S2/c1-32-16-12-23(33-2)25(24(13-16)34-3)37-36-15-22(26(29)30)28-27(31)35-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-13,21-22H,14-15H2,1-3H3,(H,28,31)(H,29,30)/t22-/m0/s1
InChIKeyGADCBXMSWHDNAU-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Cys(STmp)-OH (CAS 1403834-74-1) for Regioselective Disulfide-Rich Peptide Synthesis


Fmoc-Cys(STmp)-OH is an Fmoc-protected cysteine derivative specifically engineered for solid-phase peptide synthesis (SPPS) of multiple disulfide-bridged peptides . Its side chain bears the S-2,4,6-trimethoxyphenylthio (STmp) protecting group, which confers orthogonal stability to piperidine during Fmoc deprotection while remaining labile to mild thiolytic cleavage using dithiothreitol (DTT) . This orthogonal deprotection profile distinguishes it from conventional acid-labile cysteine protecting groups such as trityl (Trt) and 4-methoxytrityl (Mmt) [1].

Why Fmoc-Cys(Trt)-OH or Fmoc-Cys(Mmt)-OH Cannot Substitute Fmoc-Cys(STmp)-OH in Multi-Disulfide Peptide Syntheses


Generic substitution of cysteine protecting groups in multi-disulfide peptide synthesis fails because each protecting group operates under a distinct, mutually exclusive cleavage mechanism. The STmp group is cleaved by thiolysis under reducing conditions (5% DTT with NMM in DMF), whereas Trt and Mmt groups are removed under strongly or mildly acidic conditions, respectively . Attempting to substitute Fmoc-Cys(STmp)-OH with an acid-labile analog such as Fmoc-Cys(Trt)-OH or Fmoc-Cys(Mmt)-OH collapses the orthogonal protection hierarchy required for regioselective, sequential disulfide bond formation, as these acid-labile groups would be prematurely or simultaneously cleaved during resin cleavage or acidic deprotection steps [1]. Conversely, replacing an acid-labile group with STmp without adjusting the overall protection scheme introduces reducing conditions incompatible with disulfide bonds already formed or other oxidation-sensitive functionalities present in the peptide sequence [2].

Quantitative Differential Evidence for Fmoc-Cys(STmp)-OH Versus Alternative Cysteine Protecting Groups in SPPS


Orthogonal Cleavage Mechanism: Thiolysis Versus Acidolysis Differentiates STmp from Trt and Mmt Protecting Groups

The STmp protecting group is cleaved exclusively by mild thiolysis using dithiothreitol (DTT) under basic conditions, whereas Trt and Mmt groups are removed exclusively under acidic conditions . This orthogonal cleavage mechanism enables STmp to be incorporated into multi-protection schemes alongside acid-labile groups without cross-reactivity [1].

Orthogonal protection Cysteine thiol protection Regioselective disulfide formation

Rapid On-Resin Deprotection Kinetics: Four STmp Groups Removed in 15 Minutes Total Treatment Time

Albericio reported the quantitative removal of four STmp protecting groups on the solid phase using only three sequential 5-minute treatments with 0.1 M N-methylmorpholine (NMM) in DMF containing 5% DTT . This contrasts sharply with the lengthy reaction times required for complete StBu group removal under reducing conditions [1].

Deprotection kinetics On-resin cleavage SPPS efficiency

Piperidine Stability Enables Standard Fmoc-SPPS Workflow Without Premature Thiol Exposure

The STmp group is fully stable to piperidine, the standard reagent for iterative Fmoc removal during chain elongation in Fmoc-SPPS . This contrasts with the S-Mmt group, which exhibits partial acid lability that may lead to unintended thiol exposure under certain SPPS conditions, particularly when acidic washes or prolonged exposure to trace acid occurs [1].

Fmoc deprotection Piperidine stability SPPS workflow compatibility

Validated in Multi-Disulfide Peptide Syntheses Including Linaclotide and Insulin Analogs

Fmoc-Cys(STmp)-OH has been successfully deployed in fully automated syntheses of complex, multi-disulfide peptides, including the therapeutic peptide linaclotide (three disulfide bonds) [1]. Additionally, it is specifically applied in the regiospecific synthesis of insulin analogs and human insulin-like peptide 6 . The Mmt and Acm protecting groups, while also used in multi-disulfide syntheses, lack the orthogonal reducing-agent cleavage that STmp provides for the first disulfide bond formation in a three-bond sequence [2].

Disulfide-rich peptides Linaclotide Insulin analogs

Optimal Application Scenarios for Fmoc-Cys(STmp)-OH in Peptide Synthesis and Biopharmaceutical Development


Regioselective Synthesis of Peptides Containing Two or More Disulfide Bridges

Fmoc-Cys(STmp)-OH is the reagent of choice when a peptide sequence requires sequential, regioselective formation of multiple disulfide bonds . The STmp group's orthogonal thiolytic cleavage (5% DTT with 0.1 M NMM in DMF) enables the first disulfide bond to be formed on-resin without affecting acid-labile protecting groups such as Trt, tBu, or Boc [1]. In a typical three-disulfide peptide synthesis, the STmp-protected cysteine pair is deprotected and oxidized first, followed by Mmt/Trt deprotection and oxidation of the second pair, and finally Acm removal and oxidation of the third pair [2]. This ordered, orthogonal approach ensures the correct disulfide connectivity pattern and minimizes misfolded byproducts.

Automated SPPS Workflows Requiring Rapid and Reproducible On-Resin Thiol Deprotection

For laboratories utilizing automated peptide synthesizers, Fmoc-Cys(STmp)-OH offers a distinct advantage due to its rapid and complete deprotection kinetics . The ability to remove four STmp groups in only 15 minutes total treatment time (3 × 5 min) eliminates the need for extended reaction monitoring and reduces overall synthesis cycle duration [1]. This efficiency is particularly valuable in high-throughput peptide synthesis facilities and contract research organizations where minimizing instrument occupancy time directly impacts operational costs and project turnaround times.

Synthesis of Insulin Analogs and Insulin-Like Peptides Requiring Precise Disulfide Pairing

Insulin and insulin-like peptides (e.g., human insulin-like peptide 6, INSL6) contain complex disulfide bond architectures that demand absolute regiochemical fidelity for biological activity . Fmoc-Cys(STmp)-OH has been specifically validated for the regiospecific synthesis of insulin analogs, where the STmp group provides the necessary orthogonal handle for constructing the correct intrachain and interchain disulfide connectivity . The non-acidic deprotection conditions also protect acid-sensitive modifications or residues (e.g., glycosylation, certain Trp-rich sequences) that may be present in advanced insulin analog designs.

Peptide Therapeutics Development Requiring cGMP-Grade Building Blocks with Orthogonal Protection Flexibility

In the development and scale-up of peptide-based drug candidates containing multiple disulfide bonds, procurement of Fmoc-Cys(STmp)-OH from cGMP-compliant sources provides both the orthogonal protection required for correct folding and the quality documentation necessary for regulatory filings . The compound's established use in synthesizing clinically relevant peptides such as linaclotide (marketed for irritable bowel syndrome) demonstrates its translational relevance from discovery-scale SPPS to larger-scale therapeutic peptide manufacturing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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